molecular formula C9H7ClO2 B1314339 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one CAS No. 81945-10-0

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one

Cat. No.: B1314339
CAS No.: 81945-10-0
M. Wt: 182.6 g/mol
InChI Key: YVNMNVRDMWVUNR-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C9H7ClO2. It is a derivative of indanone, characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 7th position on the indanone ring.

Preparation Methods

The synthesis of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one typically involves the chlorination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide or potassium carbonate.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst like sulfuric acid or pyridine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and chlorine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Chloro-7-hydroxy-2,3-dihydroinden-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

4-chloro-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNMNVRDMWVUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511581
Record name 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81945-10-0
Record name 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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